3-Methoxy-4,5-ethylenedioxyamphetamine

Description

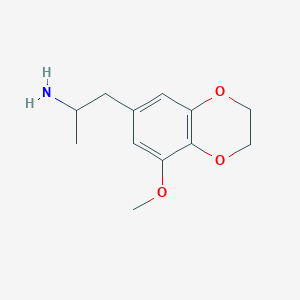

Structure

2D Structure

3D Structure

Properties

CAS No. |

23693-25-6 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)propan-2-amine |

InChI |

InChI=1S/C12H17NO3/c1-8(13)5-9-6-10(14-2)12-11(7-9)15-3-4-16-12/h6-8H,3-5,13H2,1-2H3 |

InChI Key |

HEYPARQBPGSFKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)OC)OCCO2)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 3-Methoxy-4,5-ethylenedioxyamphetamine

A probable and established route for synthesizing substituted amphetamines, which could be adapted for this compound, begins with a suitably substituted benzaldehyde. In this case, the precursor would be 3-Methoxy-4,5-dihydroxybenzaldehyde . This starting material would first be reacted with a two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a base to form the ethylenedioxy ring, yielding 3-Methoxy-4,5-ethylenedioxybenzaldehyde .

From this key intermediate, a common and effective method is the Henry reaction (or nitroaldol condensation). researchgate.netresearchgate.net The aldehyde is condensed with a nitroalkane, such as nitroethane, in the presence of a base catalyst to form the corresponding β-nitrostyrene intermediate, 1-(3-Methoxy-4,5-ethylenedioxyphenyl)-2-nitropropene . researchgate.netsciencemadness.org

The final step involves the reduction of this nitrostyrene. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used to reduce both the nitro group and the alkene double bond simultaneously, yielding the target primary amine, this compound. designer-drug.comnih.govacs.orgnih.gov Alternative reduction methods using sodium borohydride (B1222165) in combination with catalysts have also been developed. nih.gov This general pathway is versatile and has been used for the synthesis of many related amphetamine analogues, including MMDA from 3-methoxy-4,5-methylenedioxybenzaldehyde. oup.commdma.net

Interactive Data Table: Postulated Synthesis of this compound

| Step | Precursor(s) | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | 3-Methoxy-4,5-dihydroxybenzaldehyde | 1,2-Dibromoethane, Base (e.g., K₂CO₃) | 3-Methoxy-4,5-ethylenedioxybenzaldehyde | Williamson Ether Synthesis |

| 2 | 3-Methoxy-4,5-ethylenedioxybenzaldehyde, Nitroethane | Base Catalyst (e.g., Ammonium acetate) | 1-(3-Methoxy-4,5-ethylenedioxyphenyl)-2-nitropropene | Henry Reaction |

| 3 | 1-(3-Methoxy-4,5-ethylenedioxyphenyl)-2-nitropropene | Lithium Aluminum Hydride (LiAlH₄) | This compound | Reduction |

Biotransformative Precursor Routes and Related Analogues

The metabolism of amphetamine analogues is primarily handled by the cytochrome P450 (CYP) enzyme system in the liver. tandfonline.comnih.govtandfonline.comwikipedia.org The biotransformation of MDMA provides a robust model for predicting the metabolic fate of this compound.

Key metabolic pathways for MDMA include:

O-Demethylenation: The primary route involves the opening of the methylenedioxy ring by CYP enzymes to form the highly reactive catechol intermediate, 3,4-dihydroxymethamphetamine (HHMA). jcami.eu

Catechol-O-methylation: The resulting catechol is then often methylated by catechol-O-methyltransferase (COMT) to yield more stable metabolites like 4-hydroxy-3-methoxymethamphetamine (HMMA). jcami.eu

N-Dealkylation: The N-methyl group of MDMA can be removed to form its primary amine analogue, 3,4-methylenedioxyamphetamine (MDA). youtube.combiorxiv.org

For this compound, analogous biotransformative routes are expected. The ethylenedioxy ring would likely be a target for enzymatic opening, similar to the methylenedioxy ring in MDMA, to produce a dihydroxy catechol-type metabolite. Additionally, the methoxy (B1213986) group on the aromatic ring could undergo O-demethylation. If an N-alkylated version of the compound were considered, N-dealkylation would also be a probable metabolic pathway. biorxiv.org The replacement of the methylenedioxy ring with an ethylenedioxy or other bioisosteric group is a known strategy to modify these metabolic pathways, potentially altering the compound's clearance rate and pharmacological profile. youtube.com

Interactive Data Table: Probable Metabolic Pathways

| Pathway | Enzyme System (Probable) | Action on this compound | Resulting Metabolite Type |

| Ring Opening | Cytochrome P450 (CYP) | Cleavage of the ethylenedioxy ring | Catechol (Dihydroxy) derivative |

| O-Demethylation | Cytochrome P450 (CYP) | Removal of the methyl group from the methoxy substituent | Phenolic derivative |

| N-Dealkylation | Cytochrome P450 (CYP) | Removal of an alkyl group from the amine (if present) | Primary or secondary amine |

Chemical Derivatization Strategies for Analog Development and Research

Chemical derivatization is a critical tool in the analysis of amphetamine-type compounds, primarily to improve their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govnih.govresearchgate.net It is also employed to create diastereomers from enantiomers, allowing for chiral separation and quantification. acs.orgnih.govnih.gov

Acylation is the most common derivatization strategy. nih.gov Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) , heptafluorobutyric anhydride (HFBA) , and trifluoroacetic anhydride (TFAA) react with the primary or secondary amine of the amphetamine to form a stable, volatile amide derivative. nih.govnih.govoup.com These fluorinated derivatives are highly electronegative, which enhances their detectability by electron capture detection or mass spectrometry. Studies comparing these agents have found PFPA to be highly effective for sensitivity in the analysis of amphetamine-related drugs. nih.gov

For research involving stereochemistry, chiral derivatizing agents are employed. A widely used reagent is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPCl) , also known as Mosher's reagent. acs.orgnih.gov When a racemic mixture of an amphetamine is reacted with a single enantiomer of MTPCl, a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic columns, allowing for the quantification of the original enantiomeric ratio. nih.gov This is crucial for structure-activity relationship studies and understanding the different pharmacological profiles of each enantiomer. nih.gov

Interactive Data Table: Common Derivatization Strategies for Amphetamine Analogues

| Strategy | Derivatizing Agent(s) | Purpose | Analytical Technique |

| Acylation | PFPA, HFBA, TFAA | Increase volatility and thermal stability; Enhance detector response | GC-MS |

| Chiral Derivatization | (R)- or (S)-MTPCl (Mosher's Reagent) | Form diastereomers for separation of enantiomers | GC-MS, LC-MS |

| Silylation | MSTFA, BSTFA | Protect hydroxyl groups (on metabolites) and derivatize amines | GC-MS |

Molecular Mechanisms of Action and Neuropharmacological Investigations

Modulatory Effects on Monoaminergic Neurotransmission

In contrast to its pronounced effects on the serotonergic system, studies have consistently shown that 3-Methoxy-4,5-ethylenedioxyamphetamine has minimal to no significant impact on the dopaminergic system. wikipedia.org Investigations into its mechanism suggest a lack of substantial interaction with the dopamine (B1211576) transporter (DAT), resulting in negligible alterations in dopamine release. This distinguishes it from many other amphetamine derivatives that exhibit potent dopaminergic activity.

Similar to its interaction with the dopaminergic system, this compound is reported to have little to no effect on the noradrenergic system. wikipedia.org This indicates a low affinity for the norepinephrine (B1679862) transporter (NET), leading to insignificant changes in the extracellular levels of norepinephrine. This selective action on the serotonergic system is a defining feature of its neuropharmacological profile.

Receptor Binding Profiles and Ligand-Receptor Dynamics

The interaction of this compound with various neurotransmitter receptors further elucidates its mechanism of action.

Interactive Data Table: Known Receptor Interactions of this compound

| Receptor Subtype | Reported Interaction | Quantitative Data (K_i_ or Efficacy) |

|---|---|---|

| 5-HT2A | Agonist wikipedia.org | Not extensively documented |

| 5-HT2B | Interaction suggested by structural similarity to other compounds, but not specifically detailed for MMDA. | Not available |

Consistent with its minimal impact on dopamine release, there is no significant evidence to suggest that this compound has a notable affinity for or functional activity at dopamine receptors. This lack of interaction with the dopaminergic pathways further reinforces its profile as a predominantly serotonergic agent.

Interactive Data Table: Monoamine Transporter Interactions of this compound

| Transporter | Reported Effect |

|---|---|

| Serotonin (B10506) Transporter (SERT) | Releasing Agent wikipedia.org |

| Dopamine Transporter (DAT) | No significant effect wikipedia.org |

| Norepinephrine Transporter (NET) | No significant effect wikipedia.org |

Other Neurotransmitter Receptor Systems

Beyond the primary monoamine transporters, phenethylamine (B48288) compounds interact with a variety of other neurotransmitter receptor systems, which contributes to their complex pharmacological profiles.

Like its analogue MDMA, this compound is expected to exhibit a complex pharmacology involving interactions with multiple neurotransmitter receptors. nih.gov MDMA itself displays low to moderate affinity for several receptor types. nih.gov In vitro studies have demonstrated that MDMA is an agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. biorxiv.org The activation of 5-HT2A receptors, in particular, has been linked to the psychoactive effects of some compounds in this class. nih.govbiorxiv.org

Furthermore, research has identified interactions with other receptor systems. MDMA exhibits affinity for α1- and α2-adrenoceptors, M-1 muscarinic receptors, and H-1 histamine (B1213489) receptors. maps.org Notably, it has also been shown to bind to sigma (σ) receptors, a target for other drugs of abuse like cocaine and methamphetamine. nih.govresearchgate.net Competition binding assays revealed that MDMA interacts with both σ1 and σ2 subtypes, showing a preference for the σ1 receptor. researchgate.net This interaction is considered functionally relevant, as antagonism of σ1 receptors can alter the behavioral effects of MDMA in animal models. researchgate.net

Given that MMDA is a known agonist of the 5-HT2A receptor, it is highly probable that this compound also shares this activity, which is thought to be responsible for the psychedelic effects of related compounds. wikipedia.orgdrugbank.com

Table 1: Binding Affinities (Ki, µM) of MDMA at Various Brain Receptor Sites

| Receptor/Site | Binding Affinity (Ki, µM) |

|---|---|

| Serotonin Receptors | |

| 5-HT1 | >10 |

| 5-HT2 | 5.1 ± 0.3 |

| Adrenoceptors | |

| α1 | 5.1 ± 0.9 |

| α2 | >10 |

| β | >10 |

| Cholinergic Receptors | |

| M-1 | 5.3 ± 0.5 |

| M-2 | >10 |

| Histamine Receptors | |

| H-1 | 6.3 ± 0.6 |

| Dopamine Receptors | |

| D-1 | >100 |

| D-2 | >10 |

Data sourced from in vitro studies on rat brain tissue. maps.org

Monoamine Transporter Interactions and Reuptake Modulation

The primary mechanism of action for entactogen compounds involves potent interactions with monoamine transporters, leading to the inhibition of neurotransmitter reuptake and, crucially, the reversal of transporter function, resulting in monoamine release. nih.govnih.gov

Serotonin Transporter (SERT)

The serotonin transporter (SERT) is a key molecular target for MDMA and its analogues. nih.gov These compounds typically act as substrates for SERT, inhibiting the reuptake of serotonin (5-HT) and inducing a non-exocytotic release by reversing the normal direction of the transporter's flux. nih.govnih.gov This potent action at SERT is considered fundamental to the characteristic entactogenic effects. nih.gov Amphetamine derivatives that show higher selectivity for SERT over the dopamine transporter (DAT) are more likely to produce MDMA-like effects. nih.gov MDMA exhibits a high affinity for SERT, and its physiological and psychological effects are closely linked to its ability to elevate synaptic serotonin to supraphysiological levels. nih.govnih.govnih.gov The interaction is complex, involving binding at both the central (S1) and allosteric (S2) sites on the transporter. nih.gov Given this well-established mechanism for the class, this compound is predicted to be a potent modulator of SERT function.

Norepinephrine Transporter (NET)

The norepinephrine transporter (NET) is another critical target. nih.gov In humans, MDMA can exhibit a higher affinity for NET than for either SERT or DAT, an interaction that contributes to its stimulant-like properties. nih.gov The release of norepinephrine is associated with the sympathomimetic effects observed with these compounds. nih.gov The blockade of NET is a shared feature among this class of substances, and it is expected that this compound also functions as a NET inhibitor and substrate. nih.govresearchgate.net

Table 2: Inhibitory Effects (IC50, µM) of MDMA on Monoamine Transporters

| Transporter | IC50 (µM) |

|---|---|

| Human Serotonin Transporter (hSERT) | 11.2 ± 1.5 |

| Human Dopamine Transporter (hDAT) | 10.9 ± 1.6 |

Data reflects the concentration required to inhibit 50% of radiolabeled substrate uptake in cells expressing the human transporters. biorxiv.org

Stereochemical Influences on Pharmacological Activity and Selectivity

Like most substituted amphetamines, this compound possesses a chiral center at the alpha-carbon of the side chain, meaning it exists as two distinct stereoisomers: (R)- and (S)-enantiomers. acs.org In related compounds like MDMA and MDA, these enantiomers exhibit different pharmacological, metabolic, and toxicological profiles. acs.orgnih.gov

Furthermore, metabolism is enantioselective, with the (S)-enantiomer of MDMA being metabolized more rapidly than the (R)-enantiomer. acs.orgnih.govresearchgate.net This results in a shorter elimination half-life for (S)-MDMA compared to (R)-MDMA. nih.gov This stereoselectivity in both pharmacodynamics and pharmacokinetics is a critical aspect of the pharmacology of this class. nih.gov Therefore, it is a certainty that the (R)- and (S)-enantiomers of this compound would possess distinct pharmacological activities and potencies at various receptor and transporter targets. nih.govacs.org

Table 3: Compound Names Mentioned in this Article

| Abbreviation / Common Name | Chemical Name |

|---|---|

| This compound | 1-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine |

| MDMA | 3,4-Methylenedioxymethamphetamine |

| MMDA | 3-Methoxy-4,5-methylenedioxyamphetamine |

| MDA | 3,4-Methylenedioxyamphetamine |

| EDA | Ethylenedioxyamphetamine |

| SERT | Serotonin Transporter |

| DAT | Dopamine Transporter |

| NET | Norepinephrine Transporter |

| 5-HT | 5-Hydroxytryptamine (Serotonin) |

Structure Activity Relationship Sar Studies of 3 Methoxy 4,5 Ethylenedioxyamphetamine and Analogues

Impact of the Ethylenedioxy Moiety on Pharmacodynamic Properties

The defining feature of 3-Methoxy-4,5-ethylenedioxyamphetamine is the ethylenedioxy group fused to the 4 and 5 positions of the phenyl ring. This group is structurally related to the more commonly studied methylenedioxy group (-O-CH₂-O-) found in compounds like MDA and MDMA. wikipedia.org The methylenedioxy group is known to be a key contributor to the entactogenic and psychedelic effects of these substances, largely through potent interaction with the serotonin (B10506) system. wikipedia.org

Significance of the Methoxy (B1213986) Substitution Position in Molecular Interactions

The position of methoxy (-OCH₃) groups on the phenethylamine (B48288) ring is a critical determinant of pharmacological activity, particularly for hallucinogenic or psychedelic potential. nih.gov In this compound, the methoxy group is located at the 3-position. This substitution pattern is shared with 3-methoxy-4,5-methylenedioxyamphetamine (MMDA), a well-studied analogue. wikipedia.org

Research on various methoxylated phenethylamines has revealed that the substitution pattern profoundly affects receptor affinity, especially at serotonin 5-HT₂ₐ receptors, which are central to psychedelic effects. nih.govfrontiersin.org For example, shifting the methoxy groups to a 2,4,5-trimethoxy pattern, as seen in TMA-2, results in a classic psychedelic profile. nih.gov The 3,4,5-substitution pattern, seen in mescaline and its amphetamine analogue TMA, is also known to produce potent psychedelic effects. nih.gov

The 3-methoxy group in conjunction with the 4,5-dioxy ring system, as seen in MMDA, is associated with a profile that includes both psychedelic and entactogenic effects. wikipedia.org This suggests that the methoxy group at the 3-position, combined with a cyclic diether at the 4 and 5 positions, creates a molecule that acts as both a serotonin 5-HT₂ₐ receptor agonist and a serotonin releasing agent. wikipedia.org This dual activity is thought to be responsible for its unique blend of effects, which are described as gentler than other psychedelics but still capable of producing significant alterations in perception and mood. wikipedia.org

Comparative Pharmacological Profiles with Structurally Related Amphetamines

The pharmacological profile of this compound can be understood by comparing it with structurally related amphetamines. Its closest analogue is MMDA, which differs only by the substitution of a methylenedioxy group for the ethylenedioxy group. Other important comparators include the widely known compounds MDMA and its primary metabolite, MDA.

MMDA (3-methoxy-4,5-methylenedioxyamphetamine) is classified as a psychedelic and entactogen. wikipedia.org Its primary mechanisms of action are believed to be serotonin 5-HT₂ₐ receptor agonism, which accounts for its psychedelic properties, and action as a serotonin releasing agent, contributing to its entactogenic effects. wikipedia.org It is reported to have negligible effects on dopamine (B1211576) and norepinephrine (B1679862) release. wikipedia.org

MDMA (3,4-methylenedioxymethamphetamine) is primarily an entactogen and stimulant. Its main pharmacological action is to induce the release of serotonin, and to a lesser extent, dopamine and norepinephrine, by acting as a substrate for their respective transporters. healthline.comnih.gov While it has some affinity for 5-HT₂ₐ receptors, its direct agonist activity is lower than its releasing action, and it is generally considered less hallucinogenic than MDA. healthline.combiorxiv.org

MDA (3,4-methylenedioxyamphetamine) is the parent compound of MDMA and is also a major metabolite. healthline.com It acts as a releasing agent for serotonin, norepinephrine, and dopamine. wikipedia.org Compared to MDMA, MDA tends to have a higher affinity for the 5-HT₂ₐ receptor and is often described as more psychedelic or hallucinogenic and less euphoric. healthline.comcanyonsantamonica.comnomatterwhatrecovery.com

MMA (para-Methoxy-N-methylamphetamine or PMMA) is a related compound where a single methoxy group replaces the methylenedioxy ring. PMMA is a weak central stimulant and its profile is considered closer to that of an entactogen-like substance rather than a classic stimulant. nih.gov

Interactive Table: Comparative Pharmacological Profiles

| Compound | Primary Classification | Primary Mechanism of Action | 5-HT Release | DA/NE Release | 5-HT₂ₐ Agonism |

|---|---|---|---|---|---|

| This compound | Psychedelic / Entactogen (Inferred) | 5-HT₂ₐ Agonist & 5-HT Releaser (Inferred from MMDA) | Yes (Inferred) | Likely Low (Inferred) | Yes (Inferred) |

| MMDA | Psychedelic / Entactogen | 5-HT₂ₐ Agonist & 5-HT Releaser wikipedia.org | Yes wikipedia.org | No/Negligible wikipedia.org | Yes wikipedia.org |

| MDMA | Entactogen / Stimulant | Serotonin-Norepinephrine-Dopamine Releasing Agent healthline.com | Strong healthline.com | Moderate healthline.com | Weak biorxiv.org |

| MDA | Psychedelic / Entactogen | Serotonin-Norepinephrine-Dopamine Releasing Agent wikipedia.org | Strong wikipedia.org | Yes wikipedia.org | Yes wikipedia.orgcanyonsantamonica.com |

| PMMA (MMA) | Entactogen-like | Serotonin Releaser | Yes | Weak | Unknown |

Computational Chemistry and Molecular Modeling Approaches to SAR Prediction

Computational chemistry and molecular modeling are invaluable tools for predicting and understanding the structure-activity relationships of psychoactive compounds, including phenethylamine analogues. researchgate.net Techniques such as molecular docking are used to simulate the binding of a ligand (the drug molecule) to its receptor target, providing insights into the specific interactions that determine its pharmacological activity. biorxiv.orgresearchgate.net

For MDMA and its analogues, molecular docking studies have been employed to investigate their binding poses within the active sites of the serotonin transporter (SERT) and dopamine transporter (DAT). biorxiv.orgresearchgate.net These studies help to elucidate why these compounds act as substrates for the transporters, leading to neurotransmitter release. The simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the transporter's binding pocket. researchgate.net

Recent research on bioisosteric analogues of MDMA—where the methylenedioxy group is replaced with other groups like oxadiazole or thiadiazole—has utilized in silico methods to predict pharmacological profiles. biorxiv.orgresearchgate.net These studies compare the docking of new analogues to that of MDMA at SERT, DAT, and 5-HT₂ receptors. The results have shown that it is possible to design molecules that retain potent activity at monoamine transporters while having reduced activity at 5-HT₂ receptors, potentially separating entactogenic effects from psychedelic ones. biorxiv.orgnih.govucsd.edu Such computational approaches are crucial for guiding the synthesis of new compounds with more specific and potentially improved pharmacological profiles. researchgate.net

Table of Mentioned Compounds

| Abbreviation | Full Chemical Name |

| N/A | This compound |

| MDMA | 3,4-Methylenedioxymethamphetamine |

| MDA | 3,4-Methylenedioxyamphetamine |

| MMDA | 3-Methoxy-4,5-methylenedioxyamphetamine |

| MMA / PMMA | para-Methoxy-N-methylamphetamine |

| TMA | 3,4,5-Trimethoxyamphetamine |

| TMA-2 | 2,4,5-Trimethoxyamphetamine |

Metabolic Pathways and Biotransformation Research

Elucidation of Primary and Secondary Metabolites of 3-Methoxy-4,5-ethylenedioxyamphetamine

Based on the metabolism of its close analog, MDMA, the biotransformation of this compound is expected to follow two primary metabolic pathways: O-demethylenation of the ethylenedioxy ring and N-dealkylation of the amphetamine side chain. d-nb.info

The initial and predominant pathway for MDMA is O-demethylenation, which leads to the formation of 3,4-dihydroxymethamphetamine (HHMA). d-nb.infomdpi.com This catechol intermediate is then a substrate for catechol-O-methyltransferase (COMT), which catalyzes its O-methylation to form 4-hydroxy-3-methoxymethamphetamine (HMMA). mdpi.com A secondary, less prominent pathway involves the N-demethylation of MDMA to produce its primary metabolite, 3,4-methylenedioxyamphetamine (MDA). d-nb.infomdpi.com MDA can then undergo O-demethylenation to form 3,4-dihydroxyamphetamine (HHA), which is also subsequently O-methylated by COMT to yield 4-hydroxy-3-methoxyamphetamine (HMA). mdpi.com

These primary metabolites can then undergo further biotransformation. The catechol metabolites, HHMA and HHA, are susceptible to oxidation, forming reactive ortho-quinones. nih.gov These quinones can then be conjugated with glutathione (B108866) (GSH) to form thioether adducts. nih.govnih.gov The hydroxylated metabolites can also be conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble compounds for elimination. mdpi.com

Interactive Table: Predicted Primary and Secondary Metabolites of this compound (based on MDMA metabolism)

| Parent Compound | Primary Metabolic Pathway | Primary Metabolite | Secondary Metabolic Pathway | Secondary Metabolite |

| This compound (Predicted) | O-Demethylenation | Dihydroxymethamphetamine analog | O-Methylation (via COMT) | Hydroxy-methoxy-methamphetamine analog |

| N-Demethylation | Methoxy-ethylenedioxyamphetamine analog | O-Demethylenation | Dihydroxyamphetamine analog | |

| Conjugation | Glucuronide and/or sulfate conjugates | |||

| Oxidation & Conjugation | Glutathione adducts |

Enzymatic Systems Involved in Biotransformation

The metabolism of amphetamine derivatives is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. nih.govmdpi.com In vitro and in vivo studies on MDMA have identified several key CYP isoenzymes responsible for its biotransformation. oup.com

The O-demethylenation of MDMA to HHMA is principally catalyzed by CYP2D6. oup.com Other isoforms, including CYP1A2 and CYP3A4, also contribute to this pathway, but to a lesser extent. oup.com The N-dealkylation of MDMA to MDA is mainly mediated by CYP2B6 and CYP1A2. nih.gov

Phase II conjugation reactions are catalyzed by other enzyme systems. As mentioned, Catechol-O-methyltransferase (COMT) is responsible for the O-methylation of catechol metabolites. mdpi.com Glucuronidation is carried out by UDP-glucuronosyltransferases (UGTs), and sulfation by sulfotransferases (SULTs).

Interactive Table: Key Enzymatic Systems in the Predicted Metabolism of this compound (based on MDMA metabolism)

| Metabolic Reaction | Enzyme Family | Specific Enzymes (based on MDMA) | Function |

| O-Demethylenation | Cytochrome P450 | CYP2D6 (major), CYP1A2, CYP3A4 | Cleavage of the ethylenedioxy ring |

| N-Demethylation | Cytochrome P450 | CYP2B6, CYP1A2 | Removal of the methyl group from the amine |

| O-Methylation | Methyltransferases | Catechol-O-methyltransferase (COMT) | Addition of a methyl group to a catechol |

| Glucuronidation | Transferases | UDP-glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid |

| Sulfation | Transferases | Sulfotransferases (SULTs) | Conjugation with a sulfonate group |

| Glutathione Conjugation | Transferases | Glutathione S-transferases (GSTs) | Conjugation of reactive quinones with glutathione |

In Vitro Approaches to Studying Metabolic Fates

The elucidation of metabolic pathways for novel compounds heavily relies on in vitro experimental models. These systems allow for the controlled study of biotransformation reactions in a simplified and reproducible environment.

One of the most common in vitro tools is the use of human liver microsomes . nih.gov Microsomes are vesicle-like artifacts formed from pieces of the endoplasmic reticulum when cells are broken up in the laboratory. They contain a high concentration of cytochrome P450 enzymes, making them an excellent model for studying Phase I metabolism. youtube.com Incubating the parent compound with human liver microsomes in the presence of necessary cofactors (like NADPH) allows researchers to identify the resulting metabolites and determine the kinetics of their formation. nih.gov

For a more comprehensive view of metabolism, including both Phase I and Phase II reactions, cryopreserved human hepatocytes (liver cells) are often employed. nih.govnih.gov Hepatocytes contain the full complement of drug-metabolizing enzymes and cofactors, providing a more physiologically relevant model of hepatic biotransformation. nih.gov Studies using hepatocytes can identify a broader range of metabolites, including conjugated products. nih.gov

The analysis of metabolites from these in vitro incubations is typically performed using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). nih.gov These methods allow for the separation, identification, and quantification of the parent compound and its various metabolites.

Preclinical Pharmacological Characterization in in Vitro and Ex Vivo Models

Neurotransmitter Release and Uptake Assays using Synaptosomal Preparations

The primary mechanism of action for many substituted amphetamines involves interaction with monoamine transporters, leading to the release and inhibition of reuptake of neurotransmitters such as serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE). researchgate.netnih.govdrugfreect.org Studies on the broader class of methylenedioxy-substituted amphetamines, like 3,4-methylenedioxymethamphetamine (MDMA), have extensively used synaptosomal preparations to elucidate these effects. For instance, MDMA has been shown to stimulate the efflux of 5-HT and dopamine from preloaded synaptosomes. mdpi.com

Research on MMDA indicates it functions as a non-neurotoxic serotonin releasing agent. wikipedia.org This action is considered to be a key contributor to its entactogenic effects. wikipedia.org Unlike MDMA, which demonstrates significant releasing activity at all three major monoamine transporters, MMDA's effects on dopamine and norepinephrine release are reported to be negligible. wikipedia.org This selectivity for the serotonin system is a distinguishing feature of its neurochemical profile.

The process of neurotransmitter release induced by substituted amphetamines is complex. It is understood that these compounds can bind to and inhibit monoamine transporters. nih.gov In the case of MDMA and related compounds, they can also act as substrates for these transporters, leading to a reversal of the transporter's normal function and subsequent efflux of the neurotransmitter from the cytoplasm into the synaptic cleft. nih.gov This release mechanism is generally considered to be calcium-independent, distinguishing it from the calcium-dependent release triggered by neuronal firing. nih.gov Studies with cultured fetal raphe neurons have shown that while potassium-stimulated 5-HT release is dependent on calcium influx, the release induced by substituted amphetamines like MDMA is not affected by the absence of extracellular calcium or by blocking calcium channels. nih.gov

Receptor Functional Assays in Recombinant Cell Lines

In addition to its effects on neurotransmitter transporters, MMDA also interacts directly with certain G-protein coupled receptors (GPCRs). Functional assays using recombinant cell lines have been crucial in characterizing these interactions. MMDA has been identified as an agonist at the serotonin 5-HT2A receptor. wikipedia.org This agonism is believed to be the primary mechanism underlying its psychedelic effects. wikipedia.org

The broader family of substituted amphetamines exhibits a wide range of affinities and efficacies at various receptors. For example, MDMA has been shown to bind to a variety of neuroreceptors, including serotonergic, adrenergic, histaminergic, and muscarinic receptors, although generally with modest affinities. nih.gov For many of these compounds, direct receptor agonism is a key component of their pharmacological profile, alongside their actions as monoamine releasers.

Structure-activity relationship studies on related phenethylamine (B48288) and amphetamine derivatives have provided further insights into the importance of specific structural features for receptor interaction. For instance, in a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and related amphetamines, modifications to the 4-alkoxy group were found to significantly alter binding affinity and activation potency at 5-HT2A and 5-HT2C receptors. frontiersin.orgfrontiersin.org These studies highlight how subtle changes in the molecular structure can lead to profound differences in pharmacological activity at the receptor level.

Cellular Models for Investigating Intracellular Signaling Cascades

The activation of receptors by compounds like MMDA initiates a cascade of intracellular signaling events. While specific studies on the intracellular signaling pathways activated by MMDA are not extensively detailed in the available literature, the known agonism at the 5-HT2A receptor provides a framework for understanding its likely downstream effects. The 5-HT2A receptor is a Gq/11-coupled GPCR, and its activation typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

In related compounds, such as MDMA, the interplay between receptor activation and neurotransmitter release can lead to complex signaling outcomes. For example, the activation of nicotinic acetylcholine (B1216132) receptors (nAChRs) has been implicated in the downstream effects of amphetamine derivatives, leading to the activation of pathways involving PKC and neuronal nitric oxide synthase (nNOS), which can then modulate monoamine transporter function. nih.gov This demonstrates the intricate cross-talk that can occur between different signaling systems following exposure to these compounds.

Behavioral Pharmacological Studies in Animal Models (e.g., Drug Discrimination Paradigms)

Animal models, particularly drug discrimination studies, are invaluable for characterizing the subjective effects of psychoactive compounds. In these paradigms, animals are trained to recognize the internal state produced by a specific drug and to differentiate it from a saline injection. nih.gov

Early comparative studies in dogs characterized MMDA as having primarily amphetamine-like activity with some actions similar to lysergic acid diethylamide (LSD). nih.gov In these studies, MMDA produced effects such as facilitation of the flexor reflex, tachypnea, hyperthermia, and analgesia, some of which were also observed with LSD. However, antagonist interaction and cross-tolerance studies revealed significant differences between the two compounds. For example, the 5-HT antagonist cyproheptadine (B85728) blocked most of the effects of LSD but only the flexor reflex facilitation caused by MMDA. Conversely, the alpha-adrenergic antagonist phenoxybenzamine (B1677643) antagonized several of MMDA's effects that were not blocked in the case of LSD. nih.gov This suggests a distinct pharmacological basis for the behavioral effects of MMDA compared to classic serotonergic psychedelics.

In rats trained to discriminate between saline and MDMA, the MDMA cue has been shown to generalize to other amphetamine derivatives, indicating shared subjective effects. nih.gov While specific drug discrimination data for MMDA is limited in the provided search results, the characterization of its effects in dogs provides insight into its behavioral pharmacology, highlighting a profile that overlaps with both stimulants and psychedelics. nih.gov

Advanced Analytical Methodologies and Future Research Trajectories

Application of Advanced Spectroscopic and Chromatographic Techniques in Research

The unambiguous identification and characterization of novel psychoactive substances are foundational to all further research. Forensic and research laboratories rely on a combination of powerful analytical instruments to elucidate the chemical structures of unknown substances. eku.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique, providing both the retention time of a compound and its mass spectrum, which reveals its fragmentation pattern and molecular weight. eku.edu This combination allows for a detailed understanding of a compound's structure. eku.edu Comprehensive GC-MS libraries, such as the "Mass Spectra of Designer Drugs," are critical resources that contain tens of thousands of spectra for known psychoactive compounds, their isomers, and metabolites, facilitating rapid identification. wiley.comwiley.com

Liquid Chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is another vital technique. It is especially useful for analyzing complex mixtures and can be adapted for various sample types, including biological fluids. nih.gov High-resolution mass spectrometry (HRMS) offers an advantage in nontargeted screening, allowing for the detection of new or unreported analogues by precisely determining their elemental composition. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides profound insight into a molecule's exact structural arrangement. researchgate.net Techniques like proton NMR, Correlation Spectroscopy (COSY), and Total Correlation Spectroscopy (TOCSY) help establish the connectivity of atoms within a molecule, providing a definitive "fingerprint." researchgate.net Diffusion Ordered Spectroscopy (DOSY) can even separate signals from different components in a mixture without prior chromatographic separation. researchgate.net While GC and LC separate components for analysis, MS and NMR provide the detailed structural data necessary for identification. eku.edu

Other methods such as Fourier-Transform Infrared Spectroscopy (FTIR) and Thin-Layer Chromatography (TLC) also play a role. eku.educore.ac.uk TLC, a low-cost and versatile technique, can be enhanced with various visualization reagents and derivatization methods to improve the detection limits for amphetamine analogues. core.ac.ukresearchgate.net

| Technique | Abbreviation | Primary Application in Psychoactive Substance Research | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds and provides mass spectra for structural identification and library matching. | eku.eduwiley.com |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Separates non-volatile compounds and offers high sensitivity and specificity for quantification in complex matrices. | nih.gov |

| High-Resolution Mass Spectrometry | HRMS | Provides highly accurate mass measurements, enabling elemental composition determination for unknown compounds. | acs.org |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Elucidates the precise 3D structure and connectivity of atoms in a molecule, offering definitive identification. | researchgate.net |

| Fourier-Transform Infrared Spectroscopy | FTIR | Identifies functional groups within a molecule based on infrared light absorption. | eku.edu |

| Thin-Layer Chromatography | TLC | A rapid and low-cost method for screening and separation, often used with visualizing agents. | core.ac.ukresearchgate.net |

In Silico Modeling for Predicting Pharmacological and Metabolic Pathways

Computational, or in silico, methods are increasingly valuable for predicting the biological activity and metabolic fate of new compounds, reducing the time and cost associated with laboratory experiments. scielo.brnih.gov These approaches are critical for assessing the potential risks and mechanisms of action of NPS like 3-Methoxy-4,5-ethylenedioxyamphetamine. scielo.br

Quantitative structure-activity relationship (QSAR) models are used to correlate a compound's chemical structure with its biological activity. scielo.br By analyzing a dataset of known amphetamine and cathinone (B1664624) derivatives and their affinity for targets like the norepinephrine (B1679862) transporter (NET), researchers can build models that predict the activity of new, structurally similar compounds. scielo.br Such models have successfully predicted the relative risk profiles of substances based on their predicted interaction with monoamine transporters. scielo.br

Molecular docking simulations provide a rational binding model of how a compound might interact with a specific biological target, such as a transporter or receptor. nih.gov This technique was used to understand how novel amphetamine derivatives bind to the serotonin (B10506) transporter (SERT), norepinephrine transporter (NET), and histamine (B1213489) H3 receptor, offering insights into their multi-target profiles. nih.gov

The prediction of drug metabolism is another key application of in silico tools. nih.gov The cytochrome P450 (CYP450) enzyme system is responsible for the metabolism of a vast number of drugs and foreign compounds. nih.gov Computational tools can predict which CYP isoforms are likely to metabolize a new compound and the potential sites of metabolism (SOM) on the molecule. nih.govnih.gov This is particularly relevant for amphetamine analogues, as metabolism by enzymes like CYP2D6 is a crucial determinant of their pharmacological profile and duration of action. acs.org Software platforms can now predict drug-drug interactions mediated by CYP450 inhibition or induction, providing an early assessment of metabolic liabilities. mdpi.com

| In Silico Method | Description | Application to Psychoactive Amphetamines | Reference |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to predict the properties of new compounds. | Predicting the affinity of novel analogues for monoamine transporters (e.g., NET, SERT, DAT) and assessing potential risks. | scielo.br |

| Molecular Docking | Simulates the binding of a small molecule (ligand) to the active site of a target protein. | Visualizing how amphetamine derivatives interact with receptors and transporters to understand their mechanism of action. | nih.gov |

| Metabolism Prediction (e.g., CYP450) | Predicts which enzymes will metabolize a compound and the likely metabolic products. | Identifying potential metabolites and understanding the role of enzymes like CYP2D6 in the compound's biotransformation. | nih.govacs.org |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features responsible for a compound's biological activity. | Designing new molecules with desired pharmacological profiles based on the active features of known compounds. | researchgate.net |

Development of Novel Analogues for Mechanistic and Therapeutic Target Elucidation

The synthesis of novel analogues of a parent compound is a fundamental strategy in pharmacological research. By systematically modifying the chemical structure of a molecule like this compound, researchers can probe its structure-activity relationships (SAR). This process helps to identify which parts of the molecule are essential for its interaction with biological targets and to dissociate desired from undesired effects. biomolther.orgnih.gov

Research into analogues of MDMA, a structurally related compound, provides a template for this approach. Scientists have synthesized and tested numerous derivatives to understand how modifications affect interactions with serotonin, dopamine (B1211576), and norepinephrine transporters. nih.govresearchgate.net For instance, creating rigid analogues like 5,6-methylenedioxy-2-aminoindan (MDAI) helped to confirm the importance of serotonergic mechanisms for certain behavioral effects. nih.gov

The development of new analogues can also serve therapeutic goals. By modifying the amphetamine backbone, researchers have explored new potential treatments for conditions like depression and ADHD. nih.govnih.gov For example, one study involved synthesizing a series of amphetamine derivatives to find compounds with potent inhibitory effects on serotonin and norepinephrine transporters but low affinity for off-target receptors, aiming for an improved antidepressant profile. nih.gov Similarly, bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties, has been used to create MDMA analogues with potentially improved pharmacological profiles, such as reduced activity at certain serotonin receptors while maintaining activity at monoamine transporters. biorxiv.org

| Analogue/Derivative Class | Parent Compound | Research Purpose | Reference |

|---|---|---|---|

| N-benzylamphetamine (NBNA) | Amphetamine | To evaluate how modifications to the amine site affect abuse potential and rewarding effects. | biomolther.orgnih.gov |

| Bioisosteric Analogues (ODMA, TDMA, SeDMA) | MDMA | To improve the pharmacological profile by reducing off-target receptor activity and altering metabolic pathways. | biorxiv.org |

| 5,6-methylenedioxy-2-aminoindan (MDAI) | MDA/MDMA | To create a rigid analogue to probe the structural requirements for entactogen-like effects and transporter interaction. | nih.gov |

| Multi-target SERT/NET/H3 Agents | Amphetamine | To develop novel antidepressant candidates with a specific, multi-receptor mechanism of action. | nih.gov |

Methodological Considerations in Research on Psychoactive Amphetamines

Research into psychoactive substances, particularly those with potential therapeutic applications or significant public health implications, presents unique methodological challenges. nih.govresearchgate.net The rapid emergence of NPS creates constant obstacles for forensic and clinical labs, which must continuously develop and validate new methodologies to identify unfamiliar structures. researchgate.netresearchgate.net

A significant challenge in clinical trials involving psychoactive drugs is the difficulty of maintaining blinding. nih.govresearchgate.net The distinct subjective effects of these substances make it difficult to conceal from participants and researchers who has received the active drug versus a placebo. isctm.org This high risk of expectation bias can influence study outcomes and complicates the interpretation of results. nih.govresearchgate.net Researchers are exploring strategies to mitigate this, such as using active placebos that produce some somatic effects, standardizing participant preparation, and using blinded, remote raters to assess outcomes. isctm.org

The classification of new substances also poses a problem. Legal frameworks often struggle to keep pace with the synthesis of new molecules, and scientific knowledge about the potential effects of these substances is often lacking when regulatory decisions are made. brjac.com.br This highlights the need for rapid, science-driven assessment strategies to inform public health and policy. brjac.com.br Furthermore, distinguishing between different types of psychoactive effects (e.g., stimulant, hallucinogenic, empathogenic) requires a sophisticated, multidisciplinary approach that integrates in vitro pharmacology with in vivo behavioral studies. nih.gov

Finally, ensuring the safety of participants in clinical research is paramount. This includes careful consideration of how to monitor for adverse events when the expected effects of the drug can be intense and unusual, and how to best prepare participants for the experience. isctm.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.